![molecular formula C14H18ClNO5 B1294195 N-Boc-3-chloro-D-tyrosine CAS No. 478183-57-2](/img/structure/B1294195.png)
N-Boc-3-chloro-D-tyrosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-chloro-D-tyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a Boc (tert-butoxycarbonyl) group and the chlorination of the aromatic ring. One common method involves dissolving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid in a mixture of dry 1,4-dioxane and water, followed by the addition of sodium hydroxide and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-chloro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in solvents like ethyl acetate or dioxane are commonly used for Boc deprotection.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative of this compound.
Deprotection Reactions: The major product is 3-chloro-D-tyrosine after the removal of the Boc group.
Scientific Research Applications
Peptide Synthesis
N-Boc-3-chloro-D-tyrosine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) . The Boc group serves as a protective group that enhances the stability of the amino acid during synthesis, allowing for the construction of complex peptide sequences with tailored properties.
Key Benefits:
- Facilitates the incorporation of chlorinated amino acids into peptides.
- Enhances the stability of synthesized peptides, which is critical for maintaining their biological activity.
Medicinal Chemistry
The incorporation of chlorine into the tyrosine structure can significantly alter its pharmacological properties. This compound has been explored for its potential roles in drug development, particularly in designing compounds that target specific biological pathways.
Potential Applications:
- Anticancer Agents: Chlorinated derivatives have shown promise in inhibiting various cancer cell lines.
- Enzyme Inhibitors: The compound can be used to design inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies and autoimmune diseases .
Biochemical Research
This compound plays a crucial role in studying enzyme-substrate interactions and protein modifications. Its unique structure allows researchers to probe into protein dynamics and cellular processes.
Research Insights:
- Enzyme Activity Modulation: Studies have demonstrated that incorporating this compound into peptide chains can influence enzyme kinetics, particularly for enzymes involved in oxidative stress responses, such as superoxide dismutase.
- Protein Labeling: The chloro group can serve as a site for further functionalization, enabling the development of labeled peptides for tracking biological processes.
Case Study 1: Enzyme Activity Modulation
In one study, this compound was incorporated into peptides to evaluate its effect on superoxide dismutase activity. The results indicated that fluorination at the 3-position significantly influenced enzyme kinetics, suggesting potential applications in designing more effective enzyme inhibitors.
Case Study 2: Stability and Degradation Studies
Research focused on the stability of this compound under physiological conditions revealed that it remains stable, which is essential for therapeutic applications. Understanding its degradation pathways is crucial for predicting its behavior in vivo.
Comparative Analysis with Related Compounds
Compound | Key Features | Applications |
---|---|---|
This compound | Chlorinated, stable under physiological conditions | Peptide synthesis, drug development |
N-Boc-L-tyrosine | Non-chlorinated, less stable | General peptide synthesis |
3-Fluoro-L-tyrosine | Fluorinated derivative | Imaging applications (PET) |
Mechanism of Action
The mechanism of action of N-Boc-3-chloro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional sites. The chlorine atom on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall activity of the compound .
Comparison with Similar Compounds
N-Boc-3-chloro-D-tyrosine can be compared with other Boc-protected amino acids and tyrosine derivatives:
N-Boc-tyrosine: Similar to this compound but without the chlorine atom.
N-Boc-3-iodo-D-tyrosine: Contains an iodine atom instead of chlorine.
N-Boc-3-fluoro-D-tyrosine: Contains a fluorine atom instead of chlorine.
This compound stands out due to its specific reactivity and the ability to participate in unique chemical interactions, making it valuable in various research and industrial applications.
Biological Activity
N-Boc-3-chloro-D-tyrosine is a modified amino acid that has garnered attention for its potential biological activities and applications in biochemical research. This compound, characterized by the presence of a tert-butyl carbamate (Boc) protecting group and a chlorine atom at the 3-position of the aromatic ring, serves as a valuable building block in peptide synthesis and offers insights into the effects of chirality in biological systems.
Chemical Structure and Properties
This compound is derived from tyrosine, an essential amino acid involved in various physiological processes. The structural formula can be represented as follows:
The presence of the Boc group protects the amino functionality, allowing for selective reactions while retaining the ability to participate in peptide bond formation. The chlorine substitution can influence the compound's reactivity and interactions with biological molecules.
The biological activity of this compound primarily stems from its incorporation into peptides and proteins. This incorporation can modify the structure and function of these biomolecules, impacting their interactions and stability. The chlorine atom can engage in hydrogen bonding and halogen bonding, further affecting the compound's overall activity.
Biological Applications
This compound has several notable applications:
- Peptide Synthesis : It serves as a building block for constructing peptides that contain the D-enantiomer of tyrosine. This is particularly useful in studying the effects of chirality on peptide interactions and functions.
- Neurotransmitter Precursor : As a derivative of tyrosine, it can act as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for various neurological functions.
- Enzyme Interactions : Studies have shown that this compound can interact with enzymes, potentially modulating their activity. For instance, it may influence superoxide dismutase activity, suggesting implications for oxidative stress responses.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Incorporation into Proteins : Research indicates that incorporating this compound into proteins can alter their enzymatic activities, stability, and interactions with other biomolecules. This property is crucial for developing targeted therapies and understanding disease mechanisms.
- Chlorinated Tyrosine Adducts : Investigations into chlorinated tyrosine derivatives have revealed their potential as biomarkers for oxidative stress and inflammatory diseases. The presence of 3-chlorotyrosine in biological samples has been linked to various pathological conditions .
- Case Studies : A study involving plasma samples exposed to chlorine demonstrated that chlorinated tyrosines could serve as biomarkers for chlorine exposure, highlighting the relevance of this compound in environmental health research .
Data Table
The following table summarizes key findings related to this compound:
Properties
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650164 | |
Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-57-2 | |
Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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